methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyridotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridotriazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chlorobenzaldehyde, trifluoromethyl ketones, and hydrazine derivatives.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biology: The compound could be used in studies to understand its effects on cellular processes and molecular targets.
Industry: It might find applications in the development of new materials with unique properties or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate: can be compared with other pyridotriazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group and the chlorophenyl moiety can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C16H11ClF3N3O2 |
---|---|
Molecular Weight |
369.72g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C16H11ClF3N3O2/c1-25-14(24)15(16(18,19)20)21-12-4-2-3-9-23(12)13(22-15)10-5-7-11(17)8-6-10/h2-9H,1H3 |
InChI Key |
NKMZUOIAKVQJHL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(N=C2C=CC=CN2C(=N1)C3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
COC(=O)C1(N=C2C=CC=CN2C(=N1)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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